N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N,3-dimethyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-11-8-12(13(18)15-2)19-14(11)17(16-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRBLDPBJXLCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the condensation of benzaldehyde with 2-amino-3-methylthiophene, followed by cyclization and methylation reactions . The reaction conditions often include the use of solvents like methanol or dimethylformamide and catalysts such as Amberlyst-70, which is a thermally stable and cost-effective heterogeneous catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that thieno[2,3-c]pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of thieno[2,3-c]pyrazole can induce apoptosis in cancer cells through various mechanisms such as the modulation of cell cycle regulators and apoptosis-related proteins .
2. Anti-inflammatory Properties
N,3-Dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has also been examined for its anti-inflammatory effects. In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
3. Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Research indicates that thieno[2,3-c]pyrazole derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics to combat resistant strains of bacteria .
Synthetic Utility
1. Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it further to create novel compounds with enhanced biological activities. This adaptability makes it valuable in medicinal chemistry for designing new therapeutic agents .
2. Material Science Applications
The compound's unique electronic properties have led to investigations into its use in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its ability to form stable thin films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | In vitro study on cancer cell lines | Induced apoptosis and inhibited proliferation in various cancer cell lines |
| Anti-inflammatory Effects | Cytokine production analysis | Reduced levels of TNF-alpha and IL-6 in treated cells |
| Antimicrobial Testing | Bacterial strain susceptibility | Effective against multi-drug resistant bacteria |
Mechanism of Action
The mechanism of action of N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural variants and their properties:
Key Observations:
- Amino vs. Chloroacetyl Substitution: The amino-substituted compound (7b) demonstrated superior antioxidant activity (0.6% altered erythrocytes) compared to the chloroacetyl analog (8, 12%), suggesting that electron-donating groups enhance biological efficacy .
- Aryl vs.
- Methyl at Position 3 : Consistently retained across analogs, this group contributes to structural stability and may optimize interactions with biological targets .
Biological Activity
N,3-Dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other therapeutic effects, supported by data tables and case studies.
- Molecular Formula : C14H13N3OS
- Molecular Weight : 273.34 g/mol
- CAS Number : 296262-19-6
Anti-inflammatory Activity
Recent studies have shown that thieno[2,3-c]pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds within this class have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
These findings suggest that N,3-dimethyl derivatives can effectively reduce inflammation at concentrations significantly higher than standard anti-inflammatory medications.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound was tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Cell cycle arrest at G2/M phase |
| HepG2 | 17.82 | Inhibition of proliferation |
The compound demonstrated varying degrees of cytotoxicity across these cell lines, indicating its potential as a multi-targeted anticancer agent .
Case Study 1: Pyrazole Derivatives in Cancer Therapy
A study conducted by Wei et al. investigated the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The research highlighted that modifications in the pyrazole ring significantly influenced the anticancer activity against A549 cells with an observed IC50 of 26 µM .
Case Study 2: Inhibition of Aurora Kinases
Another study assessed the inhibition of Aurora-A kinase by various pyrazole derivatives. The compound exhibited an IC50 value of 0.067 µM against this kinase, suggesting that it may play a role in regulating cell division and could be a candidate for further development in cancer therapeutics .
Toxicity Assessment
Toxicity evaluations are crucial for determining the safety profile of new compounds. In a study assessing the cytotoxicity on Vero cells (African green monkey kidney cells), this compound showed low toxicity with CC50 values greater than 500 µM . This indicates a favorable safety margin for potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Condensation of a pyrazole-4-carbaldehyde derivative with a thieno[2,3-c]pyrazole carboxylic acid using catalysts like HATU or DCC in solvents such as DMF or THF.
- Step 2 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for aldehyde:acid). Continuous flow reactors may enhance scalability .
Table 1 : Synthetic Route Comparison
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Conventional Condensation | DCC | DMF | 65 | 95% |
| Flow Chemistry | HATU | THF | 78 | 98% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR (in DMSO-d6 or CDCl3) confirm substituent positions and purity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%). Retention time: ~12.5 min under gradient conditions .
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ at m/z 338.1234) .
Advanced Research Questions
Q. How does the introduction of methyl groups at the N and 3 positions affect the compound's pharmacological activity compared to analogs?
- Methodological Answer : Methyl groups enhance metabolic stability and target binding:
- Pharmacokinetics : N-methylation reduces hepatic clearance (e.g., t1/2 increased from 2.1 to 4.3 hrs in murine models) .
- Target Affinity : Molecular docking shows the 3-methyl group improves hydrophobic interactions with kinase domains (e.g., VEGFR-2, ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for non-methylated analogs) .
- Comparative Table :
| Analog | Target (IC50) | Metabolic Stability (t1/2, hrs) |
|---|---|---|
| Parent (no methyl) | 450 nM | 2.1 |
| N,3-Dimethyl Derivative | 120 nM | 4.3 |
Q. What strategies can resolve contradictions in biological activity data across different studies (e.g., conflicting IC50 values)?
- Methodological Answer : Contradictions arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use recombinant enzyme assays (e.g., Kinase Glo) under uniform ATP concentrations (1 mM) and pH (7.4) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics (e.g., Kd = 85 nM vs. reported IC50 = 120 nM) .
- Data Normalization : Normalize to reference inhibitors (e.g., staurosporine for kinases) to control for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
